1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine is a compound that features both isoxazole and pyrazole rings. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs due to its significant biological activities . Pyrazole, another five-membered ring, is also known for its wide range of pharmacological properties . The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method for synthesizing isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine . The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone exhibit similar pharmacological properties.
Uniqueness
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the combination of isoxazole and pyrazole rings in a single molecule. This dual-ring structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-6-3-12(11-8(6)9)4-7-2-10-13-5-7/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
MZNQJYPNWQKGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CON=C2 |
Origin of Product |
United States |
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